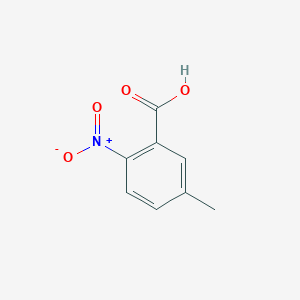
1-フェニル-1,2-プロパンジオン
概要
説明
1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene.
科学的研究の応用
エナンチオ選択的ハイドロジェネーション
“1-フェニル-1,2-プロパンジオン”は、エナンチオ選択的ハイドロジェネーションの分野で使用されてきました . このプロセスは、メソ構造ZrO2上に担持された(R,S)-4,5-ジヒドロ-4,5-ジフェニル-2-(6-シアノピリジニル)イミダゾリン(CI)で安定化されたPtコロイド上で、40 barのH2圧力下、298 Kで“1-フェニル-1,2-プロパンジオン”を水素化する工程を含んでいます . すべての触媒における金属負荷は1重量%でした .
キラル修飾剤の量による金属粒子サイズと触媒挙動への影響を分析しました。 CI/Ptモル比が2.5から3.5に増加すると、Pt結晶サイズは3.0 nmから1.8 nmに減少することがわかりました . すべての触媒は研究対象の反応において非常に活性であり、最も活性なものはPt粒子が小さい触媒でしたが、選択性はPt金属粒子が大きい、キラル修飾された触媒の方が高くなりました .
この用途は、医薬品、農薬、香料や香料の分野における使用において特に重要です . 基質が水素化されるべき中心を複数持つ場合、例えば1-フェニル-1,2-プロパンジオンにおけるジオンの水素化のように、エナンチオ選択性と位置選択性(rs)の両方の点で反応は難しくなります .
作用機序
Target of Action
1-Phenyl-1,2-propanedione, also known as Acetylbenzoyl , is a chemical compound that primarily targets the respiratory system
Mode of Action
It has been studied in the context of enantioselective hydrogenation over pt colloids . This suggests that the compound may interact with its targets through a hydrogenation process, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
1-Phenyl-1,2-propanedione is an α-diketone . It is found in coffee and is a part of the plant metabolite biochemical pathway . .
Pharmacokinetics
Its physical properties such as boiling point (103-105 °c/14 mmhg) and density (1101 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known to cause nausea and vomiting , suggesting that it may have some toxic effects at the cellular level.
Action Environment
The action of 1-Phenyl-1,2-propanedione can be influenced by various environmental factors. For instance, it is known to degrade during long-term storage . Also, it is recommended to avoid dust formation and release into the environment . These factors can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
1-phenylpropane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQVLAIMHVDZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060372 | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19397 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
103.00 to 105.00 °C. @ 14.00 mm Hg | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.096-1.116 | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
579-07-7 | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PHENYL-1,2-PROPANEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanedione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpropane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-1,2-PROPANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5XA3GD0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 20 °C | |
| Record name | 1-Phenyl-1,2-propanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Phenyl-1,2-propanedione?
A1: 1-Phenyl-1,2-propanedione has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. []
Q2: What spectroscopic data is available for characterizing 1-Phenyl-1,2-propanedione?
A2: Researchers utilize techniques like Nuclear Magnetic Resonance (NMR) [], Infrared (IR) spectroscopy [, ], and Gas-Phase Electron Diffraction [] to study the structure and conformation of 1-phenyl-1,2-propanedione.
Q3: What is the role of 1-Phenyl-1,2-propanedione in organic synthesis?
A3: 1-Phenyl-1,2-propanedione serves as a valuable starting material in organic synthesis. For instance, researchers have utilized it to synthesize 2-(disubstituted amino)-5(4)phenylimidazoles through reaction with 1,1-disubstituted guanidines. []
Q4: How is 1-Phenyl-1,2-propanedione used in the synthesis of Ynones?
A4: 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone, a derivative of 1-phenyl-1,2-propanedione, is used to functionalize polystyrene resin-supported Pd(0) complexes. These complexes catalyze the coupling reaction between acyl chlorides and terminal alkynes to produce Ynones in good to high yields under copper-free and solvent-free conditions. []
Q5: How does 1-Phenyl-1,2-propanedione contribute to the development of dental materials?
A5: 1-Phenyl-1,2-propanedione (PPD) acts as an effective photoinitiator for the polymerization of dental composite resins. Research indicates that PPD demonstrates comparable photosensitization efficiency to camphorquinone (CQ), another common photoinitiator. Combining PPD and CQ can exhibit a synergistic effect, improving properties such as diametral tensile strength and solubility of the cured composite. []
Q6: How is computational chemistry employed to study 1-Phenyl-1,2-propanedione?
A7: Density functional theory (DFT) calculations are valuable tools for investigating the interactions between 1-phenyl-1,2-propanedione, chiral modifiers (like cinchonidine), and platinum surfaces in the context of enantioselective hydrogenation reactions. These calculations provide insights into the stability of different molecular complexes and help elucidate the factors influencing enantioselectivity. []
Q7: How is 1-Phenyl-1,2-propanedione quantified in various matrices?
A8: High-performance liquid chromatography (HPLC) [, ], coupled with UV detection, is a common method for quantifying 1-Phenyl-1,2-propanedione, particularly in pharmaceutical formulations. This technique allows separation and quantification of the compound even in the presence of degradation products.
Q8: How is 1-Phenyl-1,2-propanedione used in analytical chemistry?
A9: 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) forms a colored complex with nickel(II), enabling the spectrophotometric determination of nickel(II) in various samples, including hydrogenated vegetable oil and chocolate. []
Q9: What analytical techniques are used for determining trace amounts of silver using 1-Phenyl-1,2-propanedione?
A10: Researchers employ 1-phenyl-1,2-propanedione-2-oximethiosemicarbazone (PPDOT) as a complexing agent in Dispersive Liquid-Liquid Microextraction (DLLME) to preconcentrate silver ions from samples like natural water and photographic film. The preconcentrated silver is then quantified using Flame Atomic Absorption Spectrometry (FAAS). This method offers high sensitivity and accuracy for trace silver analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

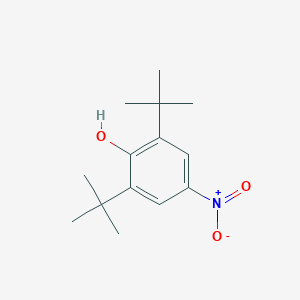
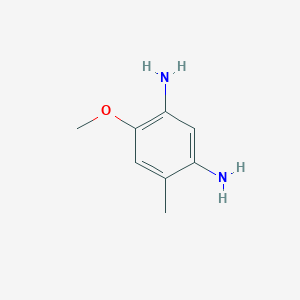
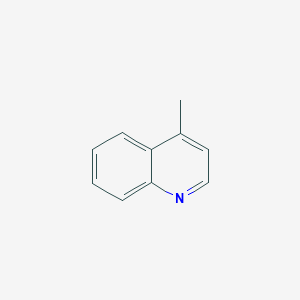
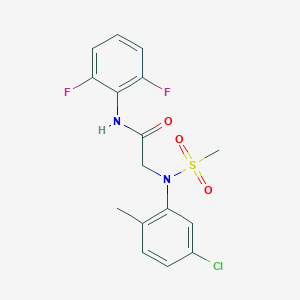

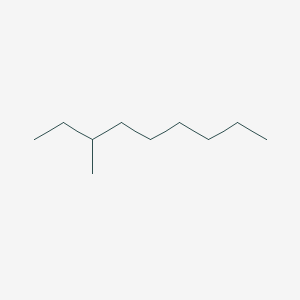
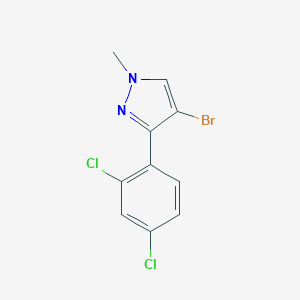
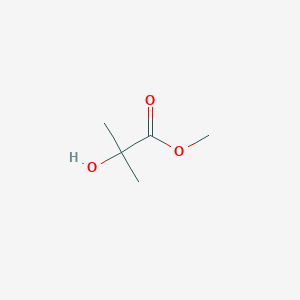
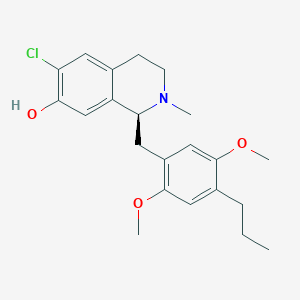

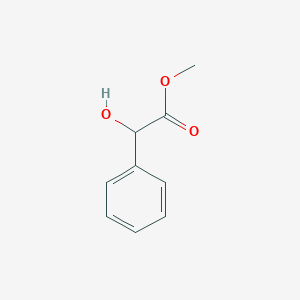
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
